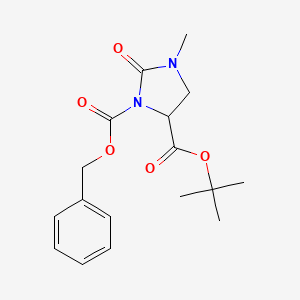![molecular formula C11H13NO5S2 B12113287 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- is a heterocyclic compound containing a five-membered thiazolidine ringThe presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in drug design .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- typically involves a multicomponent reaction (MCR) approach. One common method includes the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This one-pot reaction is efficient and yields high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to proteins, and influence cellular processes. For example, it may enhance catalase activity, leading to reduced oxidative stress and improved cellular protection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-4-Thiazolidinecarboxylic acid: Another thiazolidine derivative with similar structural features but different biological activities.
Thiazolidine-2-carboxylic acid: Known for its use in peptide synthesis and as a chiral auxiliary.
4-Thiazolecarboxylic acid: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.
Uniqueness
4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxyphenylsulfonyl group enhances its biological activity and makes it a promising candidate for drug development .
Eigenschaften
Molekularformel |
C11H13NO5S2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)sulfonyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO5S2/c1-17-8-2-4-9(5-3-8)19(15,16)12-7-18-6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
AHPMFSLHQNSGIO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CSCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B12113247.png)
![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)


![1-(Furan-2-ylmethyl)-1-[(3-methylthiophen-2-yl)methyl]-3-phenylurea](/img/structure/B12113291.png)


![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)

